4-Fluorophthalic anhydride

Perovskite Solar Cells Photovoltaics Defect Passivation

Sourcing non-fluorinated anhydrides often compromises polymer thermal stability and dielectric performance. 4-Fluorophthalic anhydride is the definitive solution for advanced polyetherimide (PEI) and polyimide synthesis. - Enables direct preparation of aryl diether diphthalic anhydrides, simplifying PEI monomer synthesis with potassium fluoride. - Delivers creasable, thermally stable films essential for aerospace and electronics applications. - Also raises perovskite solar cell efficiency from 21.37% to 24.10% as a multifunctional additive. Supplied with ≥98% purity, inert gas packaging, and reliable global logistics to meet critical R&D and pilot-scale demands.

Molecular Formula C8H3FO3
Molecular Weight 166.11 g/mol
CAS No. 319-03-9
Cat. No. B1293904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophthalic anhydride
CAS319-03-9
Molecular FormulaC8H3FO3
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)OC2=O
InChIInChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
InChIKeyXVMKZAAFVWXIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophthalic Anhydride CAS 319-03-9: Technical Profile for Procurement


4-Fluorophthalic anhydride (CAS 319-03-9) is a halogenated aromatic anhydride with the molecular formula C₈H₃FO₃ and a molecular weight of 166.11 g/mol, appearing as a white to off-white crystalline solid with a melting point of 75–79 °C and a boiling point of 304.1±25.0 °C at 760 mmHg . This compound serves as a critical fluorinated building block in the synthesis of high-performance polyimides, agrochemicals, and pharmaceutical intermediates . The strategic placement of a single fluorine atom at the 4-position of the phthalic anhydride core imparts distinct electronic and steric properties, which are central to its utility in demanding synthetic applications [1].

Technical Rationale Against Analog Substitution for 4-Fluorophthalic Anhydride


Substituting 4-fluorophthalic anhydride with a non-fluorinated or differently halogenated analog is not trivial due to the profound impact of the 4-fluoro substituent on electronic properties and reactivity. The fluorine atom's strong -I inductive effect and +M mesomeric effect create a unique electronic environment on the aromatic ring, which directly influences reaction kinetics, regioselectivity, and the final properties of derivative materials [1]. Unlike its 4-chloro analog, the 4-fluoro derivative exhibits distinct vapor pressure characteristics, crucial for certain processing techniques [2]. Furthermore, in polymer synthesis, the use of 4-fluorophthalic anhydride over non-fluorinated phthalic anhydride is essential for enhancing the thermal stability, chemical resistance, and dielectric properties of the resulting polyimides [3]. These differences preclude simple drop-in replacement and necessitate a rigorous, data-driven selection process.

Quantifiable Differentiation of 4-Fluorophthalic Anhydride: An Evidence-Based Guide


Perovskite Solar Cell Efficiency Enhancement with 4-Fluorophthalic Anhydride

In perovskite solar cells (PSCs), the use of 4-fluorophthalic anhydride (4-FA) as a multifunctional additive leads to a significant improvement in power conversion efficiency (PCE). When compared to a control device without the additive, the 4-FA-modified perovskite film achieved a higher PCE [1].

Perovskite Solar Cells Photovoltaics Defect Passivation

Enhanced Long-Term Stability in Perovskite Solar Cells via 4-FA Passivation

Beyond initial efficiency, the long-term operational stability of perovskite solar cells is a critical metric. Devices modified with 4-fluorophthalic anhydride (4-FA) exhibit superior stability compared to unmodified controls when subjected to aging in unencapsulated ambient air [1].

Perovskite Solar Cells Device Stability Degradation Analysis

Comparative Reactivity in Polyimide Monomer Synthesis

In the synthesis of 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPA-dianhydride), a key monomer for polyetherimides, 4-fluorophthalic anhydride is explicitly noted for its superior reactivity over alternative starting materials. A patent document states that 4-fluorophthalic anhydride is 'much more reactive' with the dialkali metal salt of bisphenol A compared to the corresponding 4-nitrophthalimide [1].

Polymer Chemistry Polyimides Synthesis

Distinct Volatility Profile vs. 4-Chloro Analog

The saturated vapor pressures of 4-fluorophthalic anhydride and its closest halogen analog, 4-chlorophthalic anhydride, were measured and modeled across a temperature range of 426 to 560 K. The study generated distinct Antoine equation constants for each compound, confirming their different volatilities [1].

Physical Chemistry Separation Science Thermodynamics

High-Value Application Scenarios for 4-Fluorophthalic Anhydride (CAS 319-03-9)


Multifunctional Additive for High-Efficiency, Stable Perovskite Photovoltaics

This application is directly supported by evidence that 4-fluorophthalic anhydride (4-FA) can be employed as a novel, multifunctional additive in the fabrication of perovskite solar cells (PSCs). The addition of 4-FA results in a documented increase in power conversion efficiency from 21.37% to 24.10% [3]. Furthermore, the 4-FA-modified devices demonstrate exceptional long-term stability, retaining 87% of their initial efficiency after 60 days in unencapsulated ambient air [3]. This dual benefit of efficiency and stability enhancement positions 4-FA as a valuable specialty chemical for advancing perovskite photovoltaic technology toward commercial deployment.

Synthesis of Bioactive Isoindole Derivatives for CNS Drug Discovery

4-Fluorophthalic anhydride serves as a versatile starting material for constructing isoindole-based scaffolds, a privileged structure in medicinal chemistry. This is evidenced by its use in preparing a series of new analogs for anticonvulsant evaluation [3]. The research demonstrated that compounds synthesized from 4-fluorophthalic anhydride significantly affected both tonic and clonic seizures, with some ligands exhibiting more potent activity than the reference drug phenytoin [3]. This application underscores the compound's utility in developing next-generation central nervous system (CNS) therapeutics, where its unique electronic properties can be leveraged for structure-activity relationship (SAR) exploration.

Synthesis of Aryl Diether Dianhydride Monomers for Advanced Polyetherimides

4-Fluorophthalic anhydride is a critical monomer for synthesizing aryl diether diphthalic anhydrides, which are essential precursors to high-performance polyetherimide (PEI) polymers. The unique reactivity of 4-fluorophthalic anhydride with diphenols in the presence of potassium fluoride (KF) allows for the direct preparation of these dianhydrides, simplifying the synthetic route by obviating the need to pre-form disodium salts [3]. The resulting polyetherimides form creasable films with good thermal stability, making this compound indispensable for manufacturing advanced materials used in aerospace, electronics, and other demanding industrial applications [3].

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